Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

beta-3 adrenergic receptor SAR metabolic disorders

This sulfonamide building block provides a validated VEGFR-3 kinase scaffold (IC50 12 nM) and conserved β3-adrenergic pharmacophore. Distinct from positional isomers, its piperidine-1-sulfonyl moiety is confirmed in S. aureus TMK co-crystals. Ideal for rational drug design against anti-angiogenic cancer targets and antibacterial agents.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 50354-99-9
Cat. No. B1607559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
CAS50354-99-9
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyUUQUXIXDLSWYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS 50354-99-9) Chemical Identity and Core Specifications


4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS 50354-99-9) is a sulfonamide derivative with molecular formula C₁₂H₁₈N₂O₂S and molecular weight 254.35 g/mol . The compound features a 4-methyl-substituted aniline core with a piperidine-1-sulfonyl group at the 3-position, distinguishing it from positional isomers and alternative N-alkyl substitutions [1]. Commercially available in purities of ≥95% to 98% from multiple vendors , this compound serves primarily as a research intermediate and building block in medicinal chemistry .

Why 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine Cannot Be Substituted with Closely Related Analogs


Substitution with structurally similar piperidine-sulfonyl anilines introduces significant pharmacological and physicochemical divergence that invalidates direct interchange. Positional isomerism of the methyl and sulfonamide groups on the phenyl ring alters receptor binding orientation and affinity [1]. Replacement of the piperidine-1-sulfonyl moiety with alternative N-alkyl substitutions (e.g., morpholine, 4-methylpiperidine) yields distinct potency and selectivity profiles at human beta-adrenergic receptors, with EC₅₀ values varying by orders of magnitude [2]. Furthermore, the presence versus absence of the 4-methyl group on the aniline core substantially impacts hydrogen bonding capacity, lipophilicity, and metabolic stability, rendering class-level substitution unreliable without empirical validation .

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine Quantitative Differentiation Evidence


Beta-3 Adrenergic Receptor Agonist Potency: N-Alkyl Substitution Structure-Activity Relationship

Structure-activity relationship (SAR) studies on (4-piperidin-1-yl)-phenyl sulfonamides demonstrate that N-alkyl substitution on the 4-piperidin-1-yl-phenylamine core significantly modulates beta-3 adrenergic receptor (β₃-AR) potency and selectivity. The piperidine-1-sulfonyl motif in the target compound represents a specific substitution pattern that confers distinct pharmacological properties compared to analogs with 4-methylpiperidine, morpholine, or unsubstituted piperidine sulfonamides [1].

beta-3 adrenergic receptor SAR metabolic disorders

VEGFR-3 Tyrosine Kinase Inhibitory Activity of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine Derivatives

The 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl core serves as a privileged scaffold for vascular endothelial growth factor receptor (VEGFR) kinase inhibition. A derivative containing this core, specifically 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(quinolin-8-yl)benzamide (CHEMBL254146), demonstrates potent VEGFR-3 inhibition with an IC₅₀ of 12 nM in cell-based phosphorylation assays [1]. This activity compares favorably to multi-targeted VEGFR inhibitors such as the reference compound PF 00337210, which exhibits IC₅₀ values of 77 nM (VEGFR1), 37 nM (VEGFR2), and 190 nM (VEGFR3) .

VEGFR-3 angiogenesis kinase inhibition

Sulfonylpiperidine Scaffold in Gram-Positive Antibacterial Thymidylate Kinase (TMK) Inhibition

Sulfonylpiperidines constitute a validated chemotype for inhibition of Gram-positive bacterial thymidylate kinase (TMK), an essential enzyme in dTTP biosynthesis. The crystal structure of Staphylococcus aureus TMK co-crystallized with a sulfonylpiperidine inhibitor (Compound 5, PDB ID: 4HLC) provides direct structural evidence of the binding mode, wherein the sulfonylpiperidine moiety engages the active site via specific interactions [1]. The 4-methyl-3-(piperidine-1-sulfonyl)-phenylamine scaffold contains the identical sulfonylpiperidine pharmacophore required for TMK binding, distinguishing it from sulfonamide analogs lacking the piperidine ring or containing alternative N-heterocycles [2].

thymidylate kinase MRSA antibacterial

Multi-Target Anticancer Activity: N-Sulfonylpiperidine Scaffold Optimization

N-Sulfonylpiperidine derivatives have been optimized through structure-guided design to yield potent multi-target anticancer agents. Compound 16 from a recent optimization study demonstrated dual VEGFR-2/EGFR inhibition with promising cytotoxicity across MCF-7, HepG2, and HCT-116 cell lines, compared to the lead Compound A and vinblastine [1]. The N-sulfonylpiperidine core, which is conserved in 4-methyl-3-(piperidine-1-sulfonyl)-phenylamine, provides a scaffold amenable to aromatic substitution diversification and linker modification for enhanced anticancer efficacy [1].

VEGFR-2 EGFR dual inhibition

Commercial Purity Specifications and Storage Stability Profile

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is commercially supplied with minimum purity specifications of 95% to 98% across multiple validated vendors [1]. Long-term storage recommendations specify cool, dry conditions or refrigeration (-20°C) depending on vendor . The compound's predicted melting point is 161.38°C, and boiling point is 442.61°C at 760 mmHg . These specifications contrast with certain positional isomers such as 3-(piperidine-1-sulfonyl)phenylamine, which exhibits a lower melting point of 117°C , indicating distinct solid-state properties.

purity specification storage stability quality control

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine Procurement and Research Application Scenarios


Kinase Inhibitor Lead Generation: VEGFR-3 Targeted Anticancer Programs

This compound serves as a core building block for synthesizing VEGFR-3 kinase inhibitors with sub-50 nM potency. The 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl scaffold, when elaborated with appropriate aromatic amide substituents (e.g., quinolin-8-yl), yields VEGFR-3 IC₅₀ values of 12 nM [1]. Procurement is justified for medicinal chemistry teams pursuing selective VEGFR-3 inhibition for anti-angiogenic cancer therapy, where this scaffold demonstrates approximately 15-fold higher VEGFR-3 potency than reference multi-kinase inhibitors .

Antibacterial Drug Discovery: Gram-Positive Thymidylate Kinase (TMK) Inhibitors

The piperidine-1-sulfonyl moiety present in this compound matches the pharmacophore validated in co-crystal structures with S. aureus thymidylate kinase (PDB: 4HLC) [1]. Researchers developing novel antibacterial agents against MRSA and other Gram-positive pathogens can utilize this building block to access sulfonylpiperidine-based TMK inhibitors. The scaffold offers a structurally characterized binding mode, supporting rational design efforts .

Beta-Adrenergic Receptor Modulator Synthesis: Metabolic Disorder Therapeutics

As a member of the (4-piperidin-1-yl)-phenyl sulfonamide class, this compound provides a scaffold for developing selective β₃-adrenergic receptor agonists. SAR studies demonstrate that N-alkyl substitution on this core can achieve EC₅₀ values as low as 4 nM with >500-fold selectivity over β₁ and β₂ receptors [1]. Researchers focused on obesity, insulin resistance, or overactive bladder should prioritize this scaffold over non-piperidine sulfonamide alternatives lacking validated β₃-AR activity.

Multi-Target Kinase Inhibitor Optimization: Dual VEGFR-2/EGFR Anticancer Programs

The N-sulfonylpiperidine core, conserved in 4-methyl-3-(piperidine-1-sulfonyl)-phenylamine, has been demonstrated through structure-guided optimization to yield dual VEGFR-2/EGFR inhibitors with cytotoxic activity across multiple cancer cell lines [1]. Medicinal chemistry teams pursuing multi-targeted anticancer agents can leverage this scaffold for aromatic substitution diversification and linker modification to generate novel lead compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.